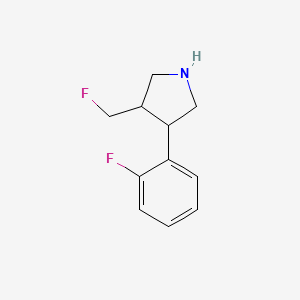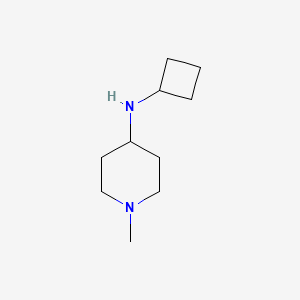
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Übersicht
Beschreibung
“3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN·HCl . It has a molecular weight of 201.7 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” can be represented by the SMILES notation: C1CNCC1C2=CC=CC=C2F.Cl . This notation represents the structure of the molecule in a linear format.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of fluorine atoms into other organic compounds, which can significantly alter their chemical properties, such as increased stability and bioavailability. This compound can be used to synthesize a variety of fluorinated analogs of pharmaceuticals, potentially leading to drugs with improved pharmacokinetic profiles .
Pharmaceuticals
In the pharmaceutical industry, this compound’s fluorinated structure makes it a candidate for creating selective fluorinated derivatives of medicinal compounds. Fluorination can enhance the binding affinity of drugs to their target proteins, increase metabolic stability, and improve blood-brain barrier penetration. It’s particularly useful in the development of central nervous system (CNS) drugs .
Agrochemicals
The introduction of fluorine atoms into agrochemicals can improve their agricultural efficacy. “3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” may serve as a precursor for the synthesis of new classes of herbicides and pesticides. These fluorinated compounds can exhibit enhanced activity, selectivity, and environmental stability compared to their non-fluorinated counterparts .
Dyestuff Industry
Fluorinated compounds are known to impart unique properties to dyes, such as increased thermal and photostability. As a result, “3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine” could be utilized in the synthesis of advanced dyestuffs that maintain color fastness under harsh conditions, which is critical for textile and printing industries .
Chemical Research
This compound is also used in chemical research to study the effects of fluorination on molecular structure and reactivity. It can act as a model compound to explore the influence of fluorine atoms on the physicochemical properties of organic molecules. Such research can provide insights into the design of new materials and catalysts .
Proteomics Research
In proteomics, fluorinated compounds can be used as labeling agents to enhance the detection of peptides and proteins in mass spectrometry-based analyses. The unique mass signatures of fluorinated tags help in the identification and quantification of proteins, thus aiding in various proteomics studies .
Eigenschaften
IUPAC Name |
3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-8-6-14-7-10(8)9-3-1-2-4-11(9)13/h1-4,8,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUDOPQRXOUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
amine](/img/structure/B1488630.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)


![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)


![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)